molecular formula C7H12N4O2 B2407491 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one CAS No. 2490413-01-7

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one

Cat. No. B2407491
CAS RN: 2490413-01-7
M. Wt: 184.199
InChI Key: YLOFVDNBQQJFMN-UHFFFAOYSA-N
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Description

The compound “2-Azidoethyl β-Galactopyranoside” is an alkylated glycoside. Alkylated glycosides are used as ligands for Click Chemistry. They may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and protein enhancers .


Synthesis Analysis

The synthesis of related compounds involves the polymerization of dopamine analogues, where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer .


Molecular Structure Analysis

The molecular structure of a related compound, “2-Azidoethyl β-D-mannopyranoside”, has a molecular formula of C8H15N3O6, an average mass of 249.221 Da, and a monoisotopic mass of 249.096085 Da .


Chemical Reactions Analysis

The compound “2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside” is a biochemical reagent that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-Azidoethyl β-D-mannopyranoside”, include a molecular formula of C8H15N3O6, an average mass of 249.221 Da, and a monoisotopic mass of 249.096085 Da .

Scientific Research Applications

Synthesis of Functionalized Amino Acids

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one, a type of 1,3-oxazinan-6-one, is instrumental in synthesizing highly functionalized amino acids. The compound serves as a precursor in generating β2,2,3-substituted amino acid derivatives. This is achieved through selective reactions, including alkylation and dialkylation, to form disubstituted oxazinanones. These are then converted to N-methyl β2,2,3-substituted amino acids through reductive cleavage, showing the compound's versatility in synthesizing symmetrical and stereopure amino acids (Nguyen, Sleebs, White, & Hughes, 2012).

Creation of Chiral Intermediates from Carbohydrates

Chiral 1,3-oxazinan-2-ones, like 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one, are valuable in synthesizing pharmaceutical compounds and amino alcohols. A novel synthetic method has been developed to create chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues from carbohydrate derivatives. These compounds are essential intermediates in pharmaceutical synthesis (Ella-Menye, Sharma, & Wang, 2005).

Application in β-Amino Acid Derivative Synthesis

1,3-oxazinan-6-ones, including 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one, are pivotal in synthesizing various β-amino acid derivatives. The compound's utility is expanded to include the diastereoselective synthesis of cyclic β2,3-amino acids, demonstrating its versatility as a synthon for producing a diverse array of β-amino acid derivatives (Sleebs, Nguyen, & Hughes, 2013).

Green Synthesis Approaches

The compound is also involved in environmentally-friendly synthesis methods. For instance, a green synthesis approach using 1,3-oxazinan-2-ones from amines and 1,3-diols in the presence of dialkyl carbonate has been described. This method emphasizes the importance of less hazardous and more sustainable synthesis practices (McElroy, Aricò, & Tundo, 2012).

Mechanism of Action

The mechanism of action of related compounds involves the use of copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Safety and Hazards

The safety data sheet for a related compound, “Methoxypolyethylene glycol azide”, suggests avoiding dust formation and breathing vapors, mist, or gas. It also recommends using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for firefighting .

Future Directions

Future research could focus on understanding the relationships between the structures of the starting catechol monomers and the influence of the amine group on the nature of the resulting poly (catechols) .

properties

IUPAC Name

6-(2-azidoethyl)-3-methyl-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-11-5-3-6(13-7(11)12)2-4-9-10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOFVDNBQQJFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(OC1=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one

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